molecular formula C15H16F6N2OS B2704639 N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide CAS No. 1209600-08-7

N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide

Número de catálogo B2704639
Número CAS: 1209600-08-7
Peso molecular: 386.36
Clave InChI: PRJCVZHXVTVCCQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide, also known as BTT-1023, is a small molecule inhibitor of the immune checkpoint protein, ICOS. It has been developed as a potential therapeutic agent for the treatment of autoimmune diseases and cancer.

Mecanismo De Acción

N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide inhibits the immune checkpoint protein, ICOS, which is expressed on activated T cells. ICOS plays a critical role in the activation and proliferation of T cells. By inhibiting ICOS, this compound can reduce the activation and proliferation of T cells, leading to a reduction in autoimmune disease symptoms and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the production of pro-inflammatory cytokines, such as IL-17 and IFN-gamma, by T cells. In vivo studies have shown that this compound can reduce the infiltration of T cells into target tissues, leading to a reduction in tissue damage in autoimmune diseases. In addition, this compound has been shown to enhance the activity of other immune checkpoint inhibitors, such as anti-PD-1 and anti-CTLA-4, in preclinical models of cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide is its specificity for ICOS, which reduces the risk of off-target effects. In addition, this compound has been shown to have a favorable safety profile in preclinical studies. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical trials.

Direcciones Futuras

There are several future directions for the development of N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide. One direction is the evaluation of this compound in clinical trials for the treatment of autoimmune diseases and cancer. Another direction is the combination of this compound with other immune checkpoint inhibitors to enhance their efficacy in cancer treatment. Finally, the development of novel ICOS inhibitors with improved pharmacokinetic properties may lead to the development of more potent and effective therapies for autoimmune diseases and cancer.
In conclusion, this compound is a promising small molecule inhibitor of the immune checkpoint protein, ICOS, with potential therapeutic applications in autoimmune diseases and cancer. Its specificity for ICOS and favorable safety profile make it an attractive candidate for clinical development, and ongoing research will continue to explore its potential in these disease areas.

Métodos De Síntesis

The synthesis of N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide involves several steps, including the synthesis of the pyridine ring, the introduction of the cyclohexyl and trifluoromethyl groups, and the addition of the methylsulfanyl group. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Aplicaciones Científicas De Investigación

N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-(methylsulfanyl)pyridine-3-carboxamide has been extensively studied in preclinical models of autoimmune diseases and cancer. In vitro studies have shown that this compound inhibits the activation and proliferation of T cells, which are important players in the pathogenesis of autoimmune diseases and cancer. In vivo studies have demonstrated that this compound can reduce the severity of autoimmune disease symptoms and inhibit tumor growth in animal models.

Propiedades

IUPAC Name

N-[3,5-bis(trifluoromethyl)cyclohexyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F6N2OS/c1-25-13-11(3-2-4-22-13)12(24)23-10-6-8(14(16,17)18)5-9(7-10)15(19,20)21/h2-4,8-10H,5-7H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRJCVZHXVTVCCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2CC(CC(C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F6N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.